molecular formula C13H8Cl2O4S2 B161485 9H-fluorene-2,7-disulfonyl dichloride CAS No. 1835-76-3

9H-fluorene-2,7-disulfonyl dichloride

Cat. No.: B161485
CAS No.: 1835-76-3
M. Wt: 363.2 g/mol
InChI Key: WILHVYLMKZJHOL-UHFFFAOYSA-N
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Description

9H-fluorene-2,7-disulfonyl dichloride is a chemical compound with the molecular formula C13H8Cl2O4S2 and a molecular weight of 363.24 g/mol . It is a derivative of fluorene, characterized by the presence of two sulfonyl chloride groups at the 2 and 7 positions of the fluorene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluorene-2,7-disulfonyl dichloride typically involves the sulfonation of fluorene followed by chlorination. The process begins with the sulfonation of fluorene using sulfuric acid or oleum to introduce sulfonic acid groups at the 2 and 7 positions. This intermediate is then treated with thionyl chloride or phosphorus pentachloride to convert the sulfonic acid groups into sulfonyl chloride groups .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9H-fluorene-2,7-disulfonyl dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 9H-fluorene-2,7-disulfonyl dichloride involves the reactivity of its sulfonyl chloride groups. These groups can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

    Fluorene-2,7-disulfonic acid: Similar structure but with sulfonic acid groups instead of sulfonyl chloride groups.

    Fluorene-2,7-dicarboxylic acid: Contains carboxylic acid groups instead of sulfonyl chloride groups.

    Fluorene-2,7-dibromo: Contains bromine atoms instead of sulfonyl chloride groups.

Uniqueness

9H-fluorene-2,7-disulfonyl dichloride is unique due to its high reactivity and versatility in forming various derivatives through substitution reactions. This makes it a valuable reagent in organic synthesis and various research applications .

Properties

IUPAC Name

9H-fluorene-2,7-disulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O4S2/c14-20(16,17)10-1-3-12-8(6-10)5-9-7-11(21(15,18)19)2-4-13(9)12/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILHVYLMKZJHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)Cl)C3=C1C=C(C=C3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379643
Record name 9H-fluorene-2,7-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835-76-3
Record name 9H-fluorene-2,7-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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